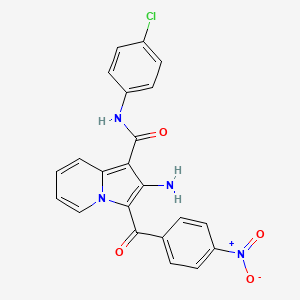

2-amino-N-(4-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Description

This compound is an indolizine derivative featuring a carboxamide group at position 1, a 4-nitrobenzoyl substituent at position 3, and a 4-chlorophenyl group attached to the amino moiety. Its molecular formula is C23H17ClN4O4, with a molecular weight of 448.86 g/mol (CAS: 905778-51-0) .

Properties

IUPAC Name |

2-amino-N-(4-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O4/c23-14-6-8-15(9-7-14)25-22(29)18-17-3-1-2-12-26(17)20(19(18)24)21(28)13-4-10-16(11-5-13)27(30)31/h1-12H,24H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICNIKOBIDCYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the amino group: This step might involve nucleophilic substitution reactions.

Attachment of the 4-chlorophenyl and 4-nitrobenzoyl groups: These steps could involve acylation and nitration reactions under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indolizine ring.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: Various substitution reactions can occur, especially involving the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Halogenation or nitration reagents like chlorine gas or nitric acid may be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron Effects : The target compound’s 4-nitrobenzoyl group (strong electron-withdrawing) contrasts with analogs bearing 4-methoxybenzoyl (electron-donating) or 4-methylbenzoyl (weakly electron-donating). This difference may influence solubility, reactivity, and receptor binding .

- Phenyl Group Modifications : Replacing 4-chlorophenyl with 2-chlorophenyl () or 4-ethylphenyl () alters steric hindrance and hydrophobicity, which could impact membrane permeability or target engagement.

Table 2: Inhibitory Activity of Thiazole Derivatives (for Reference)

Key Observations :

- Chlorophenyl-substituted thiazoles show selective antifungal activity, suggesting that the 4-chlorophenyl group in the target compound may enhance interactions with microbial targets .

- The nitrobenzoyl group in the target compound could further modulate activity, as nitro groups are often associated with antibacterial and antiparasitic effects .

Physicochemical Characterization of Analogous Compounds

Table 3: Spectroscopic Data from Related Compounds

Key Observations :

Biological Activity

2-amino-N-(4-chlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, notable for its structural complexity and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 434.8 g/mol

- CAS Number : 903281-63-0

The compound features an indolizine core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the 4-chlorobenzoyl and 4-nitrobenzoyl substituents enhances its pharmacological properties, making it a candidate for further research in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as:

- Enzymes : The compound has been identified as a potential inhibitor of the coronavirus 3CL-like protease enzyme, demonstrating superior binding affinity compared to other compounds in its class.

- Antimicrobial Activity : Similar indolizine derivatives have shown significant antimicrobial properties, suggesting that this compound may also exhibit similar therapeutic potential against bacterial and fungal infections .

Antiviral Activity

Recent studies indicate that compounds with similar structures exhibit antiviral properties. For instance, the compound's ability to inhibit viral replication enzymes positions it as a valuable candidate for developing antiviral drugs against pathogens like SARS-CoV-2.

Antimicrobial Activity

The compound has demonstrated promising results in inhibiting various bacterial strains. In vitro studies have shown effective antibacterial activity against both sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL . This suggests a potential role in treating tuberculosis.

Anticancer Properties

Indolizines have been reported to possess anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through multiple pathways, including oxidative stress and modulation of cell signaling pathways .

Study on Antimycobacterial Activity

In a study assessing the anti-tubercular activity of various indolizine derivatives, it was found that compounds similar to this compound exhibited significant activity against both drug-sensitive and multidrug-resistant strains of MTB. Notably, the compound demonstrated low cytotoxicity while maintaining potent antibacterial effects .

Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationship revealed that modifications at specific positions on the indolizine scaffold significantly affect biological activity. The introduction of electron-withdrawing groups like nitro enhances reactivity and biological effectiveness against microbial strains.

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

Answer:

The synthesis involves multi-step reactions requiring precise control of regioselectivity and functional group compatibility. Key challenges include:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes under palladium/copper catalysis (inert atmosphere) .

- Nitrobenzoyl Introduction : Electrophilic aromatic substitution with 4-nitrobenzoyl chloride, optimized under acidic conditions to avoid over-nitration .

- Amino-Carboxamide Installation : Nucleophilic substitution using EDCI/DCC coupling agents to ensure high yield and purity .

Methodological Solutions : Use column chromatography for purification and monitor reactions via TLC/HPLC. Optimize stoichiometry via Design of Experiments (DoE) to reduce byproducts .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- 1H/13C NMR : Resolves aromatic protons (δ 7.4–8.1 ppm) and confirms nitro/chloro substituent positions. Example: 13C NMR peaks at ~165 ppm (carboxamide C=O) and ~150 ppm (nitrobenzoyl C-NO2) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ at m/z ~424) and fragmentation patterns .

- UV-Vis Spectroscopy : Identifies π→π* transitions (e.g., λmax ~270–310 nm) for nitroaromatic systems .

- Elemental Analysis : Confirms C/H/N/O/Cl composition (±0.3% deviation) .

Advanced: How can computational chemistry aid in predicting biological targets or optimizing synthesis?

Answer:

- Target Prediction : Molecular docking (AutoDock Vina) identifies potential enzyme targets (e.g., kinases) by assessing binding affinity to active sites .

- Reaction Path Optimization : Quantum mechanical calculations (DFT) model transition states to prioritize high-yield pathways. Example: Simulating nitro group introduction to avoid meta-substitution .

- Pharmacokinetic Profiling : Tools like SwissADME predict logP (~3.2) and metabolic stability, guiding structural modifications .

Advanced: What strategies resolve discrepancies in reported bioactivity data across studies?

Answer:

- Assay Standardization : Use positive controls (e.g., ciprofloxacin for antibacterial assays) and uniform MIC protocols .

- Orthogonal Validation : Confirm enzyme inhibition (e.g., IC50) with cell-based cytotoxicity assays (MTT) to distinguish specific activity from general toxicity .

- Structural Benchmarking : Compare activity against analogs (e.g., 4-fluorobenzoyl derivatives) to isolate nitro/chloro substituent effects .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Answer:

- Substituent Variation : Synthesize analogs with methyl/methoxy groups at the chlorophenyl or nitrobenzoyl positions to assess steric/electronic effects .

- Bioisosteric Replacement : Replace nitro with cyano groups to reduce toxicity while retaining electron-withdrawing properties .

- In Vivo Correlation : Test optimized analogs in murine models for bioavailability and target engagement (e.g., tumor xenografts for anticancer activity) .

Basic: What stability considerations are critical for handling this compound?

Answer:

- Hydrolytic Sensitivity : Nitro and carboxamide groups are prone to hydrolysis. Store under anhydrous conditions (argon, desiccants) at –20°C .

- Photodegradation : Protect from UV light (amber vials) to prevent nitro group reduction to amine .

- Analytical Monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC to track degradation over time .

Advanced: What in vitro models are appropriate for mechanistic studies?

Answer:

- Enzyme Inhibition : Test against COX-2 or topoisomerases via fluorescence polarization (IC50 determination) .

- Cell-Based Assays : Use HEK293 or HepG2 cells for cytotoxicity (MTT) and ROS detection (DCFH-DA probe) to evaluate antioxidant claims .

- Membrane Permeability : Caco-2 monolayers assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.